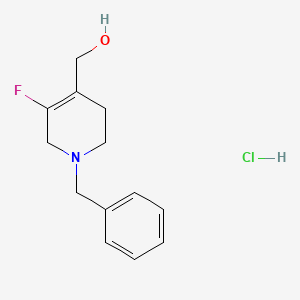![molecular formula C10H13N5O B13923650 1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- CAS No. 878713-19-0](/img/structure/B13923650.png)
1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- is a compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and biological activities .
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- can be achieved through several synthetic routes. Another method includes the reaction of p-nitrobenzyl chloride with 3,5-diamino-1,2,4-triazole in the presence of a base . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Condensation: It can react with carbonyl compounds to form Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazoles and amines.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential as an inhibitor of DNA synthesis and as an antitumor agent.
Industry: The compound is used in the production of agrochemicals and technical products.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes and DNA. As an inhibitor of DNA synthesis, it binds to specific sites on the DNA molecule, preventing the replication process. In its role as an antitumor agent, the compound interferes with cellular proliferation pathways, leading to the inhibition of tumor growth .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- can be compared with other similar compounds such as:
3,5-Diamino-1,2,4-triazole: This compound is also a triazole derivative but lacks the N-[(4-methoxyphenyl)methyl] group, making it less specific in its biological activities.
1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues: These analogues are potent inhibitors of cyclin-dependent kinases and show selective inhibitory activities against CDK1 and CDK2.
The uniqueness of 1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
878713-19-0 |
|---|---|
Molekularformel |
C10H13N5O |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
3-N-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C10H13N5O/c1-16-8-4-2-7(3-5-8)6-12-10-13-9(11)14-15-10/h2-5H,6H2,1H3,(H4,11,12,13,14,15) |
InChI-Schlüssel |
QTHYPOKAQCZRMU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC2=NNC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


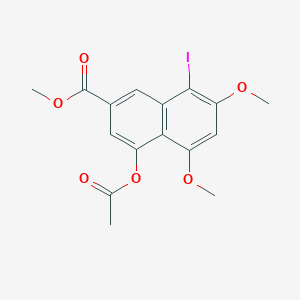


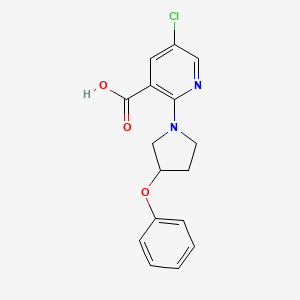
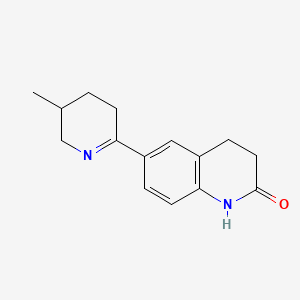
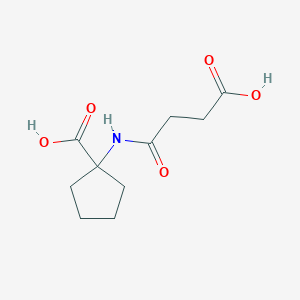

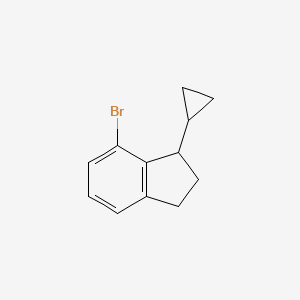

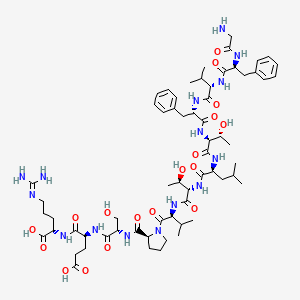
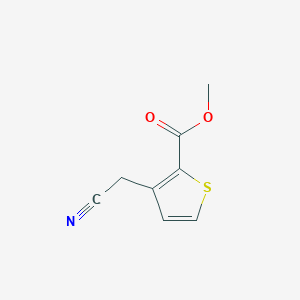

![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
